3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid
CAS No.:
Cat. No.: VC19971213
Molecular Formula: C14H9BrN4O3
Molecular Weight: 361.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9BrN4O3 |
|---|---|
| Molecular Weight | 361.15 g/mol |
| IUPAC Name | 3-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C14H9BrN4O3/c15-9-6-16-12-5-11(18-19(12)7-9)13(20)17-10-3-1-2-8(4-10)14(21)22/h1-7H,(H,17,20)(H,21,22) |
| Standard InChI Key | VKJCRTNYIDWCFN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid, reflects its hybrid structure combining a pyrazolo[1,5-a]pyrimidine core with a benzoic acid substituent. Key features include:
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A 6-bromopyrazolo[1,5-a]pyrimidine heterocycle, where bromine occupies the 6-position of the pyrimidine ring.
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A carbamoyl linker (–NH–C(=O)–) bridging the heterocycle to a 3-carboxybenzene group.
The molecular formula C₁₄H₉BrN₄O₃ corresponds to a molecular weight of 361.15 g/mol. Its canonical SMILES string, C1=CC(=CC(=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br)C(=O)O, encodes the connectivity of atoms.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₉BrN₄O₃ | |
| Molecular Weight | 361.15 g/mol | |
| IUPAC Name | 3-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid | |
| InChIKey | VKJCRTNYIDWCFN-UHFFFAOYSA-N | |
| XLogP3 | 2.7 (estimated) |
Synthesis and Preparation
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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3-Aminobenzoic acid
Coupling these via a carbamoyl linkage forms the target molecule.
Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
A patent describing the synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (CN117143095A) offers a plausible route for the pyrimidine analogue :
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Boc Deprotection: React tert-butyl (methylsulfonyl)oxycarbamate with trifluoroacetic acid (0–20°C, 3–5 h) to yield hydroxylamine-O-sulfonic acid .
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Cyclization: Treat hydroxylamine-O-sulfonic acid with 3-bromopyridine and ethyl propiolate in tetrahydrofuran (THF) using lithium bis(trimethylsilyl)amide (LiHMDS) as a base (–70 to –50°C, 12–16 h) .
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Saponification: Hydrolyze the ethyl ester intermediate with sodium hydroxide (0–25°C, >24 h) followed by acidification with HCl to afford the carboxylic acid .
Coupling with 3-Aminobenzoic Acid
The final step involves activating the carboxylic acid (e.g., using thionyl chloride or EDCl/HOBt) and reacting it with 3-aminobenzoic acid in dichloromethane or DMF.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Deprotection | TFA, 0–20°C, 3–5 h | 85% | |
| Cyclization | LiHMDS, THF, –70°C, 12 h | 72% | |
| Saponification | NaOH (1M), EtOH, 24 h | 68% | |
| Amide Coupling | EDCl, HOBt, DMF, rt, 12 h | 60% |
Challenges and Future Directions
Despite its promising scaffold, critical gaps persist:
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Pharmacokinetic Profiling: No data on oral bioavailability, plasma protein binding, or metabolic stability.
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Target Validation: Kinase inhibition claims require biochemical confirmation using purified enzymes.
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Structural Optimization: Modifying the benzoic acid group (e.g., ester prodrugs) may enhance membrane permeability.
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